lambda-Carrageenan (High-viscosity)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lambda-Carrageenan is a type of carrageenan, a family of sulfated polysaccharides extracted from red seaweed . It is a multifunctional gelling agent that can be used to create viscosity variations in foods, beverages, home & personal care products . Unlike kappa and iota types of carrageenans which form gels under certain conditions, lambda carrageenan does not form a gel but can only be used as a thickener and stabilizer .

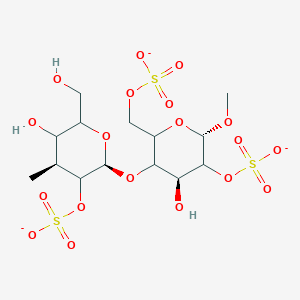

Molecular Structure Analysis

Lambda carrageenan is composed of monomer units consisting of a 4-linked β-D-galactose and a 3-linked α-D-mannose unit . It is a sulfated polygalactan with 15–40% ester sulfate content, which makes it an anionic polysaccharide .Chemical Reactions Analysis

The dynamic moduli and viscosity of lambda-carrageenan solutions increase with the increase of polysaccharide concentration, but they decrease with added Na+, confirming the polyelectrolyte nature of lambda-carrageenan . The incorporation of various types of nanoparticles and polymer networks into carrageenan hydrogels has resulted in the formation of hybrid platforms with significant mechanical, chemical, and biological properties .Physical And Chemical Properties Analysis

Lambda-Carrageenan solutions exhibit a Newtonian zero-shear viscosity region followed by a shear-thinning zone . The intrinsic viscosity of lambda-carrageenan in a 20 mmol/dm3 Na+ solution is 14.7 dL/g .Wissenschaftliche Forschungsanwendungen

Rheological Behavior

Lambda-Carrageenan exhibits unique rheological behavior in aqueous systems . Small amplitude oscillatory and steady shear measurements have been used to investigate this behavior . The dynamic moduli, G′ (ω) and G″ (ω), show the typical behavior of macromolecular solutions in which the viscous character predominates .

Food Industry Applications

Lambda-Carrageenan is widely used in the food industry as a glazing, gelling, emulsifying, thickening, stabilizing, wetting, and bulking agent . It is particularly useful in processed foods such as dairy products, meat, drinks, condiments, infant formula, and animal feed .

Cosmetic Applications

Lambda-Carrageenan is used to improve the texture of cosmetic products such as creams . It is also the only carrageenan which is cold-soluble without being a sodium salt . In these applications, lambda creates a viscous but pseudoplastic solution, or shear-thinning, under mechanical action .

Biomedical Applications

Lambda-Carrageenan has a range of bioactive applications that have been studied, including their role as antioxidant, antiviral, antibacterial, antihyperlipidemic, anticoagulant, antitumor, and immunomodulatory agents . This enables them to be used in the biomedical field as potential pharmaceutical formulations for the treatment of various diseases .

Nanotechnology Applications

Nanotechnology-driven bio-composites of carrageenan remarkably improve the quality of films, food packaging, and drug delivery systems . These nano bio-composites exhibit enhanced stability, biodegradability, and biocompatibility, making them suitable alternatives for drug delivery, wound-healing, and tissue engineering applications .

Experimental Medicine

Carrageenan, including the lambda form, has been used in experimental medicine . Known applications include its use as a gelling, thickening and binding agent . A notable feature of its usage is that it is commonly blended in ingredient solutions with other gums where it exhibits synergistic or complementary characteristics .

Wirkmechanismus

Mode of Action:

Lambda-carrageenan exhibits several modes of action:

Anti-Inflammatory Activity: Lambda-carrageenan has anti-inflammatory effects, which may involve inhibiting pro-inflammatory cytokines and modulating immune responses. Its interaction with immune cells, such as macrophages, contributes to this activity .

Antioxidant Properties: The structural composition of lambda-carrageenan influences its antioxidant capacity. Alterations in the sulfation pattern impact its free-radical scavenging mechanism. This property makes it valuable for combating oxidative stress .

Action Environment:

Environmental factors, such as temperature, pH, and ionic strength, influence lambda-carrageenan’s stability, efficacy, and functionality. For instance, it forms gels more readily in the presence of cations like potassium and calcium .

Zukünftige Richtungen

Recently, many studies have focused on carrageenan-based hydrogels for biomedical applications thanks to their intrinsic properties, including biodegradability, biocompatibility, resembling native glycosaminoglycans, antioxidants, antitumor, immunomodulatory, and anticoagulant properties . The incorporation of various types of nanoparticles and polymer networks into carrageenan hydrogels has resulted in the formation of hybrid platforms with significant mechanical, chemical, and biological properties, making them suitable biomaterials for drug delivery, tissue engineering, and wound healing applications .

Eigenschaften

IUPAC Name |

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O19S3/c1-5-8(16)6(3-15)29-14(10(5)32-35(21,22)23)31-11-7(4-28-34(18,19)20)30-13(27-2)12(9(11)17)33-36(24,25)26/h5-17H,3-4H2,1-2H3,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3/t5-,6?,7?,8?,9-,10?,11?,12?,13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLIXMXCEPTFMC-DAFWLPGBSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC(C1OS(=O)(=O)[O-])OC2C(OC(C(C2O)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C([C@@H](OC(C1O)CO)OC2[C@@H](C([C@H](OC2COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O19S3-3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)

![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)

![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)